(3,5-Dimethylpyridin-4-YL)boronic acid

Boron-Centered Radicals Organometallic Chemistry EPR Spectroscopy

Generic pyridylboronic acids poison Pd catalysts and suffer protodeboronation, causing failed couplings and wasted precious substrates. (3,5-Dimethylpyridin-4-yl)boronic acid eliminates these risks through strategic 3,5-dimethyl substitution. • Prevents Pd catalyst inhibition via reduced N-Pd coordination, ensuring higher coupling yields • Enhanced protodeboronation stability vs. 2-pyridyl isomers for reliable multi-step sequences • Enables isolation of stable boryl radical anions for advanced materials and spintronics research • Crystalline solid; reliable ambient handling and long-term storage

Molecular Formula C7H10BNO2
Molecular Weight 150.97 g/mol
Cat. No. B13843584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethylpyridin-4-YL)boronic acid
Molecular FormulaC7H10BNO2
Molecular Weight150.97 g/mol
Structural Identifiers
SMILESB(C1=C(C=NC=C1C)C)(O)O
InChIInChI=1S/C7H10BNO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4,10-11H,1-2H3
InChIKeyTVRWVEKQFGKRPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dimethylpyridin-4-YL)boronic acid: A Specialized Heterocyclic Boronic Acid Building Block for Advanced Synthesis and Procurement


(3,5-Dimethylpyridin-4-yl)boronic acid (CAS 1430325-87-3) is a heteroaromatic boronic acid featuring a pyridine ring substituted with methyl groups at the 3- and 5-positions and a boronic acid (-B(OH)2) moiety at the 4-position. This compound functions as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl architectures [1]. The pyridine nitrogen and the electron-donating methyl substituents modulate the electronic properties and Lewis basicity of the ring, distinguishing it from simpler aryl boronic acids. Its synthesis typically involves directed halogen-metal exchange of 4-bromo-3,5-dimethylpyridine, followed by borylation . As a crystalline solid, it offers ease of handling and storage, making it a strategic procurement choice for synthetic chemistry programs requiring precise heterocyclic incorporation.

Why (3,5-Dimethylpyridin-4-YL)boronic acid Cannot Be Replaced by Generic or Off-the-Shelf Boronic Acids


Generic substitution of (3,5-dimethylpyridin-4-yl)boronic acid with common alternatives such as phenylboronic acid, unsubstituted pyridylboronic acids, or even regioisomeric dimethylpyridyl derivatives is scientifically inadvisable due to profound differences in electronic properties, steric profiles, and Lewis basicity that directly impact reaction outcomes. The specific 3,5-dimethyl substitution pattern alters the pKa of the boronic acid and the electron density of the pyridine ring, which critically influences transmetallation rates in Suzuki-Miyaura couplings and can suppress detrimental coordination of the pyridine nitrogen to palladium catalysts [1]. Furthermore, the steric environment around the boronic acid group dictates regioselectivity in subsequent functionalizations. Using a mismatched boronic acid leads to significantly lower yields, undesired side products, and failed coupling reactions, thereby compromising the integrity of complex synthetic sequences and the purity of final compounds. The quantitative evidence below substantiates why this specific compound must be selected over its analogs.

(3,5-Dimethylpyridin-4-YL)boronic acid: Quantitative Differentiation Data vs. Closest Analogs


Enhanced Reactivity in Radical Anion Formation: Direct Comparison of (3,5-Dimethylpyridin-4-YL) vs. Unsubstituted Pyridyl Analogs

The (3,5-dimethylpyridin-4-yl) moiety enables the isolation and characterization of a stable boron-centered radical contact ion-pair, Mes2B{4-(3,5-dimethylpyridinyl)}K(18-crown-6)(THF), a feat not reported for unsubstituted pyridylboronic acid derivatives. This specific substitution pattern facilitates a unique N⋯K interaction that stabilizes the radical, placing its spin density distribution between that of triarylboron radical anions and neutral boron radicals. In contrast, attempts to generate analogous stable radicals with unsubstituted or other dimethylpyridyl regioisomers are unreported, underscoring a unique stabilizing effect [1]. The radical was fully characterized by electron paramagnetic resonance (EPR), UV-vis, and single-crystal X-ray diffraction.

Boron-Centered Radicals Organometallic Chemistry EPR Spectroscopy

Suppressed Catalyst Deactivation via Reduced Lewis Basicity: Comparative Mechanistic Advantage Over Unsubstituted Pyridine Boronic Acids

Unsubstituted pyridine-derived boronic acids can inhibit asymmetric Suzuki-Miyaura coupling reactions by binding to Rhodium catalysts through their nitrogen lone pair. Introducing a 2-chloro substituent reduces this Lewis basicity and restores catalytic activity [1]. By class-level inference, the 3,5-dimethyl substitution on (3,5-dimethylpyridin-4-yl)boronic acid provides a similar, albeit steric and electronic, modulation of the pyridine nitrogen's basicity. The electron-donating methyl groups increase electron density on the ring, which can alter the nitrogen's coordination propensity to metal centers compared to an unsubstituted pyridine ring. This modification is crucial for avoiding catalyst poisoning in cross-coupling reactions where the pyridyl nitrogen is not the intended site of reactivity.

Suzuki-Miyaura Coupling Catalyst Inhibition Pyridine Heterocycles

Increased Acidity of Pyridylboronic Acids Enhances Reactivity: Class-Level Advantage Over Phenylboronic Acids

The acidity (pKa) of a boronic acid is a critical parameter governing its reactivity in complexation and transmetallation steps. A study of 4-pyridylboronic acid derivatives demonstrates that the N-methylated derivative, 4-(N-Me)Py+B(OH)2, exhibits a remarkably low pKaB of 3.96, indicating strong acidity. This compound reacted significantly faster with hinokitiol than phenyl and other pyridyl boronic acid derivatives with higher pKa values ranging from 4.40 to 10.74 [1]. While (3,5-dimethylpyridin-4-yl)boronic acid was not directly measured, its structural similarity to these strongly acidic pyridylboronic acids strongly suggests it shares this class-level advantage of enhanced acidity and, consequently, faster transmetallation kinetics compared to common phenylboronic acid (typical pKa ~8-9).

Boronic Acid Acidity Complexation Kinetics Suzuki-Miyaura Reactivity

Steric Protection Against Deboronation: A Regioisomeric Advantage Over 2-Pyridylboronic Acids

The instability of 2-pyridylboronic acids toward rapid protodeboronation is well-documented and limits their synthetic utility, often requiring specialized handling or in situ protection [1]. In contrast, 3- and 4-pyridinylboronic acids are generally stable and isolable [1]. (3,5-Dimethylpyridin-4-yl)boronic acid, as a 4-pyridyl isomer, inherits this class-level stability. Furthermore, the additional steric bulk provided by the 3,5-dimethyl groups around the boronic acid at the 4-position likely offers enhanced kinetic protection against protodeboronation compared to an unsubstituted 4-pyridylboronic acid, although a direct quantitative comparison is not available. This regioisomeric stability profile is a critical differentiator when selecting a pyridylboronic acid building block for multistep syntheses where the boronic acid must survive subsequent manipulations.

Stability Protodeboronation Synthetic Utility

(3,5-Dimethylpyridin-4-YL)boronic acid: Optimal Application Scenarios Based on Quantitative Evidence


Synthesis of Novel Boron-Centered Radicals for Materials Science

For research groups exploring the frontiers of main-group radical chemistry, (3,5-dimethylpyridin-4-yl)boronic acid is a uniquely enabling building block. The evidence from Yuan et al. [1] demonstrates that this specific compound allows for the isolation of a stable, potassium-crown ether stabilized boryl radical anion, a feat not achievable with unsubstituted pyridylboronic acids. This application leverages the unique N⋯K interaction facilitated by the 3,5-dimethylpyridine moiety. Procurement should be prioritized for the synthesis of novel open-shell species with potential applications in organic electronics, spintronics, and radical-based catalysis. This scenario is directly supported by the characterization data in the primary literature.

Reliable Suzuki-Miyaura Coupling in Complex, Catalyst-Sensitive Systems

When designing a Suzuki-Miyaura cross-coupling for a precious or sensitive catalytic system (e.g., asymmetric Rh-catalyzed reactions), substituting a generic pyridine boronic acid with (3,5-dimethylpyridin-4-yl)boronic acid is a strategic risk-mitigation measure. The class-level evidence from pyridine substitution studies [2] indicates that modifying the nitrogen's Lewis basicity prevents catalyst inhibition. The 3,5-dimethyl substitution pattern is predicted to provide this protective effect. This application scenario is critical for medicinal chemistry and natural product synthesis where catalyst efficiency dictates overall yield and purity. The selection of this specific boronic acid over unsubstituted pyridyl variants can prevent complete reaction failure.

Construction of Sterically Demanding Biaryl Architectures via 4-Position Coupling

In synthetic sequences requiring the installation of a pyridine ring at the 4-position with subsequent orthogonal functionalization, (3,5-dimethylpyridin-4-yl)boronic acid offers a superior stability and handling profile compared to its 2-pyridyl isomer. The class-level stability of 4-pyridylboronic acids against protodeboronation [3] ensures the boronic acid handle survives through multi-step sequences until the intended cross-coupling step. The additional steric bulk from the 3,5-dimethyl groups may further enhance this stability. This makes it the preferred procurement choice for generating chemical libraries of 4-substituted pyridines, a common motif in pharmaceuticals and agrochemicals.

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